molecular formula C19H12ClN3O4S B2376942 3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 862808-67-1

3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2376942
CAS No.: 862808-67-1
M. Wt: 413.83
InChI Key: RVSFDKUYWTUKSG-UHFFFAOYSA-N
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Description

3-Chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic framework. Its structure integrates a benzothiophene core substituted with a chloro group at the 3-position, linked via a carboxamide bridge to a 1,3,4-oxadiazole ring bearing a 2,3-dihydro-1,4-benzodioxin moiety. This compound is hypothesized to exhibit bioactivity due to structural similarities to antimicrobial agents reported in recent literature .

The synthesis of analogous compounds typically involves multi-step protocols, such as the reaction of substituted amines with electrophilic intermediates (e.g., bromoacetyl bromide) under dynamic pH control, followed by cyclization to form oxadiazole rings .

Properties

IUPAC Name

3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O4S/c20-15-11-3-1-2-4-14(11)28-16(15)17(24)21-19-23-22-18(27-19)10-5-6-12-13(9-10)26-8-7-25-12/h1-6,9H,7-8H2,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSFDKUYWTUKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

  • Starting material : Cinnamic acid undergoes cyclization with thionyl chloride (SOCl₂) and dimethylformamide (DMF) to form 3-chloro-2-chlorocarbonylbenzo[b]thiophene.
  • Mechanism :
    • SOCl₂ activates the carboxylic acid group, forming an acyl chloride.
    • DMF catalyzes intramolecular cyclization via electrophilic aromatic substitution, yielding the benzothiophene scaffold.

Reaction Conditions :

  • Temperature : 80–100°C.
  • Solvent : Chlorobenzene.
  • Yield : 70–85%.

Characterization

  • IR : C=O stretch at 1,720 cm⁻¹; C-Cl stretch at 750 cm⁻¹.
  • ¹H NMR (CDCl₃): δ 7.85 (d, 1H, J = 8.4 Hz, H-7), 7.45–7.35 (m, 3H, aromatic).

Synthesis of 5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-Amine

Stepwise Synthesis

  • 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid is converted to its hydrazide via reflux with hydrazine hydrate.
  • Cyclization : The hydrazide reacts with phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring.

Reaction Conditions :

  • Hydrazide formation : Ethanol, 80°C, 6 hours (Yield: 75–90%).
  • Cyclization : POCl₃, xylene, reflux, 4 hours (Yield: 60–70%).

Mechanistic Insights

  • POCl₃ acts as a dehydrating agent, facilitating cyclization by eliminating H₂O.
  • The oxadiazole adopts a planar conformation, stabilized by π-electron delocalization.

Characterization :

  • ¹H NMR (DMSO-d₆): δ 6.90 (s, 1H, dihydrobenzodioxin), 5.20 (s, 2H, NH₂).
  • MS (ESI) : m/z 234.1 [M+H]⁺.

Amide Coupling: Final Step

Reaction Protocol

  • Activation : 3-Chloro-1-benzothiophene-2-carbonyl chloride reacts with 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).

Conditions :

  • Solvent : Dichloromethane (DCM).
  • Temperature : 0°C to room temperature.
  • Yield : 65–80%.

Mechanistic Details

  • EDC activates the carbonyl chloride, forming an O-acylisourea intermediate.
  • DMAP facilitates nucleophilic attack by the oxadiazole amine, yielding the carboxamide.

Analytical Data for Target Compound

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 10.45 (s, 1H, NH), 8.15 (d, 1H, J = 8.4 Hz, H-7 benzothiophene), 7.60–7.40 (m, 3H, aromatic), 6.85 (s, 1H, dihydrobenzodioxin), 4.30 (s, 4H, OCH₂CH₂O).
  • ¹³C NMR : δ 165.2 (C=O), 158.1 (oxadiazole C-2), 147.5 (dihydrobenzodioxin), 126.8–115.4 (aromatic).
  • HRMS : m/z 456.05 [M+H]⁺ (calculated: 456.06).

Purity and Yield Optimization

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Recrystallization : Ethyl acetate/hexane (1:3) improves crystallinity.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
POCl₃ cyclization High regioselectivity Requires toxic POCl₃ 60–70
EDC coupling Mild conditions, scalable Costly coupling agents 65–80
Microwave-assisted Reduced reaction time Specialized equipment required 75–85

Challenges and Solutions

  • Regioselectivity in oxadiazole formation : POCl₃ ensures cyclization at the correct position.
  • Amide bond hydrolysis : Anhydrous conditions and low temperatures prevent degradation.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the target compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene and benzodioxin moieties.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

    Substitution: The chloro group in the compound can be substituted with various nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzothiophene and benzodioxin moieties.

    Reduction: Reduced derivatives of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as conductivity or fluorescence.

Biology

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological assays to study enzyme activity or protein interactions.

Medicine

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Structural Features MIC (µg/mL) Cytotoxicity (% Hemolysis) Reference
Target Compound (Benzothiophene-chloro) Benzothiophene, 3-Cl, oxadiazole-benzodioxin Pending Pending
8a () Benzene, unsubstituted phenyl-oxadiazole 4–16 8–12
8d () Benzene, 4-Cl-phenyl-oxadiazole 2–8 10–14
Compound Benzodioxane, 2,5-dichlorophenyl-oxadiazole Not tested Not tested

Research Findings and Implications

  • Enhanced Bioactivity : The chloro-benzothiophene moiety may improve target binding via π-π stacking and hydrophobic interactions, as seen in sulfonamide-based antimicrobials.
  • Toxicity Trade-offs : While increased lipophilicity could enhance efficacy, it may also elevate cytotoxicity, necessitating structure-activity relationship (SAR) studies.
  • Synthetic Scalability : Dynamic pH control and solvent selection (e.g., DMF or acetonitrile) are critical for optimizing yields in multi-step syntheses .

Biological Activity

The compound 3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a novel synthetic organic molecule that has gained attention due to its potential biological activities. This compound features a unique structural framework that combines elements known for their antimicrobial and anticancer properties. The presence of a 1,3,4-oxadiazole ring is particularly significant as it has been associated with various pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H12ClN3O3SC_{17}H_{12}ClN_{3}O_{3}S with a molecular weight of approximately 345.8 g/mol. The structure incorporates a benzothiophene moiety and a chlorinated aromatic ring, which are critical for its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₇H₁₂ClN₃O₃S
Molecular Weight345.8 g/mol
CAS Number544664-73-5

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance:

  • Antibacterial Effects : The compound has demonstrated activity against Gram-positive and Gram-negative bacteria. In particular, studies have highlighted its efficacy against Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.0030.03μg/mL0.003-0.03\mu g/mL against Clostridium difficile .

Anticancer Activity

The oxadiazole derivatives have also been evaluated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce oxidative stress leading to cell death.

Enzyme Inhibition

The interaction of this compound with various enzymes has been a subject of interest:

  • Enzyme Targets : Research suggests that it may inhibit the activity of enzymes such as enoyl-acyl carrier protein (ACP) reductase and other key metabolic enzymes involved in fatty acid synthesis .

Case Studies

  • Study on Antitubercular Activity :
    • A study conducted by Dhumal et al. (2016) explored the antitubercular effects of oxadiazole derivatives. The most active compounds showed strong inhibition against Mycobacterium bovis BCG .
    • Inhibition was linked to the binding affinity to the active site of mycobacterial enoyl reductase (InhA), crucial for mycolic acid biosynthesis.
  • Antifungal Studies :
    • Salama et al. (2020) synthesized a series of oxadiazole derivatives and tested them against various fungal strains, demonstrating significant antifungal activity compared to standard treatments .

Q & A

Q. What are the key synthetic methodologies for synthesizing 3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
  • Step 2 : Introduction of the 2,3-dihydrobenzodioxin moiety via nucleophilic substitution or coupling reactions, often catalyzed by palladium in cross-coupling reactions .
  • Step 3 : Final carboxamide linkage using activated esters (e.g., HATU/DMAP) or acid chlorides . Methodological Tip: Optimize reaction conditions (solvent, temperature) using statistical experimental design (e.g., Taguchi or Box-Behnken methods) to maximize yield and purity .

Q. How can researchers validate the structural integrity of this compound during synthesis?

Use a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., benzothiophene C-2 vs. C-3 chlorination) via ¹H/¹³C NMR chemical shifts .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for chlorine .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, if crystalline derivatives are obtainable .

Q. What preliminary biological assays are recommended for screening its bioactivity?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or oxidoreductases due to the oxadiazole moiety’s affinity for enzyme active sites .
  • Antimicrobial activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria, referencing benzodioxin derivatives’ historical efficacy .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

  • Molecular docking : Predict binding affinities to target proteins (e.g., COX-2 or EGFR) using software like AutoDock Vina .
  • ADMET prediction : Use tools like SwissADME to assess solubility, BBB permeability, and CYP450 interactions .
  • QSAR modeling : Corlate substituent effects (e.g., chloro vs. fluoro) with bioactivity using partial least squares regression .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization) to isolate variables like assay conditions or cell lines .
  • Dose-response reevaluation : Test activity across a wider concentration range to identify non-linear effects .
  • Proteomic profiling : Use mass spectrometry to identify off-target interactions that may explain divergent results .

Q. How can reaction mechanisms for key synthetic steps be experimentally validated?

  • Isotopic labeling : Track reaction pathways using ¹⁸O or deuterated reagents in mass spectrometry .
  • Kinetic studies : Monitor intermediate formation via in-situ FTIR or HPLC to propose rate-determining steps .
  • DFT calculations : Simulate transition states to corroborate experimental observations (e.g., cyclization barriers) .

Q. What advanced characterization techniques elucidate its solid-state behavior?

  • Thermogravimetric analysis (TGA) : Assess thermal stability for formulation studies .
  • Dynamic light scattering (DLS) : Measure aggregation propensity in aqueous buffers .
  • Powder X-ray diffraction (PXRD) : Compare crystallinity across batches to ensure reproducibility .

Methodological Considerations

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Scaffold modification : Synthesize analogs with variations in the benzodioxin (e.g., methyl substitution) or oxadiazole (e.g., thiadiazole replacement) moieties .
  • Bioisosteric replacement : Substitute the chloro group with trifluoromethyl or nitro groups to probe electronic effects .
  • High-throughput screening : Use 96-well plates to test analogs against multiple targets in parallel .

Q. What statistical approaches improve reproducibility in synthetic protocols?

  • Factorial design : Identify critical factors (e.g., catalyst loading, solvent polarity) using ANOVA .
  • Response surface methodology (RSM) : Optimize interdependent variables (temperature/pH) for maximum yield .
  • Control charts : Monitor batch-to-batch variability in purity and yield .

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